2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
Overview
Description
The compound "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" is a chemical structure that is part of a family of compounds known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The indole and pyridine moieties present in this compound are common in many biologically active molecules, and the aldehyde group can serve as a versatile functional group for further chemical transformations.
Synthesis Analysis
The synthesis of related indole carbaldehyde derivatives has been explored in several studies. For instance, a novel synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to the compound of interest, has been achieved using a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction starting from 2-carbonyl-1-propargyl-1H-indoles under mild conditions . Additionally, the synthesis of indolizine-1-carbaldehydes through a one-step process involving phenylpropiolaldehyde and pyridinium ylides has been reported, demonstrating the versatility of aldehyde groups in facilitating cyclization reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" has been studied, such as the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate. This compound features a dimeric structure with a central 6-membered InONInON ring flanked by two 5-membered InNCCN rings and terminal pyridine rings, showcasing the complex coordination possibilities of pyridine carbaldehyde derivatives .
Chemical Reactions Analysis
The reactivity of indole carbaldehydes has been explored through various chemical reactions. For example, the Knoevenagel condensation of 1H-indole-3-carbaldehyde with different CH acids has been used to synthesize a variety of 3-substituted indole derivatives, highlighting the aldehyde group's ability to participate in carbon-carbon bond-forming reactions . Furthermore, the complexation of 2-pyridinecarbaldehyde with other molecules, such as in the formation of cadmium(II) complexes, illustrates the potential of such compounds to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde in water suggests that the aldehyde group can influence the solubility of these compounds . Additionally, the spectroscopic characterization of various indole carbaldehyde derivatives, including NMR and IR spectroscopy, is crucial for confirming their structures and understanding their reactivity .
Scientific Research Applications
Synthesis of Functional Derivatives
Research by Dotsenko et al. (2018) outlines a method for synthesizing new functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine through sequential reactions. This synthesis pathway illustrates the compound's utility in creating diverse chemical structures with potential applications in pharmaceuticals and materials science (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).
Catalysis and Ligand Design
Singh et al. (2017) developed palladacycles from bi- and tridentate ligands with an indole core, including 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. These complexes were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. This highlights the compound's relevance in catalysis and the development of new catalytic systems (Singh, Saleem, Pal, & Singh, 2017).
Knoevenagel Condensation and Derivative Synthesis
Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde for the synthesis of 3-substituted indole derivatives. These derivatives were further used as Michael acceptors in synthesizing diverse heterocyclic compounds, showcasing the compound's versatility in organic synthesis and potential pharmaceutical applications (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-3-yl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVYVEPAYPBNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378029 | |
Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-1H-indole-3-carbaldehyde | |
CAS RN |
95854-06-1 | |
Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.